molecular formula C9H10N2O B1442666 5-(Aminomethyl)isoindolin-1-one CAS No. 1334479-23-0

5-(Aminomethyl)isoindolin-1-one

Cat. No. B1442666
M. Wt: 162.19 g/mol
InChI Key: RUFMCPVWXYVFAS-UHFFFAOYSA-N
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Description

5-(Aminomethyl)isoindolin-1-one is a chemical compound with the molecular formula C9H11ClN2O . It is also known as 5-(Aminomethyl)isoindolin-1-one hydrochloride .


Synthesis Analysis

The synthesis of 5-(Aminomethyl)isoindolin-1-one involves a concise process that includes cyanation without using costly transition metal catalysts and complete hydrogenation of the resulting dicyanide . Another method involves an Ugi-type reaction with methyl 2-formylbenzoate as one of the starting materials . This practical synthesis is featured by group tolerance, high efficiency, and yields .


Molecular Structure Analysis

The molecular structure of 5-(Aminomethyl)isoindolin-1-one has been studied in the context of its role as a PI3Kγ inhibitor against gastric carcinoma . The isoindolin-1-one substructure is fundamental for its activity .


Chemical Reactions Analysis

The chemical reactions involving 5-(Aminomethyl)isoindolin-1-one include a three-component, acid-free Ugi-type reaction to afford an intermediate using phenylphosphonic acid (PPOA) as a catalyst . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones .

Scientific Research Applications

1. Ultrasonic-assisted Synthesis of Isoindolin-1-one Derivatives

  • Application Summary : A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields .
  • Methods of Application : The reaction can be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .
  • Results or Outcomes : The synthetic method can be employed to efficiently produce various motifs of isoindolin-1-ones which are important building blocks in medicinal and natural product chemistry .

2. Isolation from Tobacco Stems

  • Application Summary : Isoindolin-1-ones were isolated from the stems of tobacco .
  • Methods of Application : A 95% aq. ethanol extract prepared from the stems of tobacco was subjected repeatedly to column chromatography and preparative HPLC .
  • Results or Outcomes : Four new isoindolin-1-ones, nicindole A-D (1–4), together with four known isoindolin-1-ones (5–8) were identified .

3. Ultrasonic-assisted Synthesis of Isoindolin-1-one Derivatives

  • Application Summary : A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields .
  • Methods of Application : The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .
  • Results or Outcomes : This practical synthesis is featured by group tolerance, high efficiency, and yields . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .

4. Facile Preparation of 5-(Aminomethyl)isoindolin-1-one

  • Application Summary : 5-(Aminomethyl)isoindolin-1-one, a structural analogue, is synthesized via a concise synthesis route .
  • Methods of Application : The synthesis includes cyanation without using costly transition metal catalysts and complete hydrogenation of the resulting dicyanide .
  • Results or Outcomes : This synthetic route emphasizes high atom-efficiency and simple operation .

5. Ultrasonic-assisted Synthesis of Isoindolin-1-one Derivatives

  • Application Summary : A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields .
  • Methods of Application : The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .
  • Results or Outcomes : This practical synthesis is featured by group tolerance, high efficiency, and yields . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .

6. Facile Preparation of 5-(Aminomethyl)isoindolin-1-one

  • Application Summary : 5-(Aminomethyl)isoindolin-1-one, a structural analogue, is synthesized via a concise synthesis route .
  • Methods of Application : The synthesis includes cyanation without using costly transition metal catalysts and complete hydrogenation of the resulting dicyanide .
  • Results or Outcomes : This synthetic route emphasizes high atom-efficiency and simple operation .

Safety And Hazards

The safety data sheet for 5-(Aminomethyl)isoindolin-1-one indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Future Directions

Future research could focus on the potential applications of 5-(Aminomethyl)isoindolin-1-one in various fields. For instance, it has been found to exhibit significant anti-TMV activities , suggesting potential use in antiviral therapies. Further studies could also explore its role as a PI3Kγ inhibitor against gastric carcinoma .

properties

IUPAC Name

5-(aminomethyl)-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-4-6-1-2-8-7(3-6)5-11-9(8)12/h1-3H,4-5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFMCPVWXYVFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)CN)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)isoindolin-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Bi, C Fu, L Yao - Asian Journal of Chemistry, 2014
Number of citations: 0

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